Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Description
Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a five-membered saturated amine ring with a 4-methoxyphenyl substituent at the 4-position and an ethyl ester group at the 3-position. Pyrrolidine derivatives are widely studied for their conformational flexibility and bioactivity, particularly in medicinal chemistry.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3 |
InChI Key |
BBFYOXHXINVYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate generally involves:
- Formation of a pyrrolidine ring via cyclization of suitable precursors such as alkyl pent-2-enoates or pent-2-enamides.
- Introduction of the 4-methoxyphenyl substituent through condensation with 4-methoxybenzaldehyde or related derivatives.
- Esterification or direct use of ethyl esters to install the ethyl carboxylate group at the 3-position.
- Optional protection and deprotection steps for nitrogen functionalities to control regioselectivity and yield.
Specific Synthetic Routes
Cyclization of Alkyl Pent-2-enoates to Pyrrolidine-3-carboxylates
According to a patent (WO2019016745A1), a key step involves cyclizing alkyl pent-2-enoates to form pyrrolidine-3-carboxylates. The process includes:
- Starting from pent-2-ynoic acid or its derivatives, which can be converted into alkyl pent-2-ynoates.
- Hydrogenation of alkyl pent-2-ynoates to alkyl pent-2-enoates using catalysts such as Lindlar catalyst or Raney nickel.
- Cyclization of alkyl pent-2-enoates at temperatures ranging from -30°C to reflux in solvents like dichloromethane, toluene, ethyl acetate, tetrahydrofuran, or mixtures thereof.
- The cyclization is often catalyzed by acids such as trifluoroacetic acid (TFA) or facilitated by amine compounds like N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine.
This method allows the formation of the pyrrolidine ring with the ester group in place and can accommodate various substituents, including the 4-methoxyphenyl group by using the corresponding aldehyde or amide precursors.
One-Pot Condensation of Sodium Diethyl Oxalacetate, Methylamine, and 4-Methoxybenzaldehyde
A literature synthesis approach involves a three-component condensation reaction:
- Sodium diethyl oxalacetate, 30% methylamine in ethanol, and 4-methoxybenzaldehyde are refluxed in ethanol.
- This reaction yields ethyl 4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives.
- The product can be isolated by acidification and filtration.
- Subsequent acidic reflux converts the dihydro-pyrrole to the pyrrolidine derivative.
This method provides moderate yields (around 28% for the 4-methoxyphenyl derivative) but is scalable and straightforward.
Table 1. Summary of Aldehyde Components and Yields in the One-Pot Reaction
| Compound | Aldehyde Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1a | Phenyl | 40 | 163-164 |
| 1b | 4-Methoxyphenyl | 28 | 157-158 |
| 1c | 4-Methylphenyl | Moderate | - |
| 1d | 4-Hydroxyphenyl | Moderate | - |
Note: Compound 1b corresponds to the ethyl 4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate intermediate.
Reduction and Hydrogenation Steps
- The dihydro-pyrrole intermediates can be further reduced by catalytic hydrogenation using palladium-on-carbon, platinum oxide, or Raney nickel catalysts.
- Solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran are employed.
- Hydrogenation conditions typically range from 0°C to reflux temperatures for at least one hour.
- This step saturates the pyrrole ring to the pyrrolidine ring, yielding the target pyrrolidine-3-carboxylate ester.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents/Catalysts | Solvents | Temperature Range | Time | Notes |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C, PtO2, Raney Ni | Methanol, Ethanol, THF, EtOAc | 0°C to reflux | ≥1 hour | Saturation of pyrrole to pyrrolidine |
| Cyclization | TFA, N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine | DCM, Toluene, THF, Ethyl acetate | -30°C to reflux | ≥1 hour | Formation of pyrrolidine ring |
| One-pot condensation | Sodium diethyl oxalacetate, methylamine, 4-methoxybenzaldehyde | Ethanol | Reflux | ~30 minutes | Formation of dihydro-pyrrole intermediate |
| Acidic reflux | Acid (e.g., HCl) | Ethanol or MeCN | Reflux | Several hours (up to 7) | Conversion to pyrrolidine derivative |
Chemical Reactions Analysis
Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, using reagents like sodium methoxide or halogens.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine Derivatives with Varied Substituents
- Ethyl (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7) Structural Difference: Replaces the 4-methoxyphenyl group at the pyrrolidine 4-position with a benzodioxol moiety. However, the 3-position ester is prone to hydroxylation under aerobic conditions, reducing stability compared to the parent compound . Synthesis: Prepared via hydrogenation of a nitro ester using Raney nickel, requiring inert conditions to prevent oxidation .
Ethyl (2R,3R,4S)-2-(4-Methoxyphenyl)-4-[3,4-(Methylenedioxy)phenyl]pyrrolidine-3-carboxylate
Pyrimidine and Pyridine Analogs
- Ethyl 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 3) Structural Difference: Replaces the pyrrolidine core with a six-membered tetrahydropyrimidine ring and adds a thioxo group. Yields for this compound (72–85%) are comparable to pyrrolidine derivatives, but its planar structure may reduce conformational flexibility .
- Ethyl 4-(4-Chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Structural Difference: Contains a fused bicyclic tetrahydroquinoline system with a chlorine substituent. The envelope conformation of the non-aromatic ring (dihedral angle = 56.98°) contrasts with the puckered pyrrolidine, affecting target binding .
Bicyclic Heterocycles
- Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Physicochemical and Pharmacological Properties
Key Observations:
- Solubility: Pyrrolidine derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to ester groups. Bicyclic systems (e.g., pyrazolo-pyridines) show reduced solubility .
- Conformation : Pyrrolidine puckering (amplitude ~0.5 Å, phase angle ~30°) influences binding pocket compatibility, as defined by Cremer-Pople coordinates .
Q & A
Basic: What are the established synthetic routes for Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor, such as an imine or enamine intermediate, under acidic or basic conditions.
- Functionalization : Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the precursor’s reactivity .
- Esterification : Final esterification using ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to yield the ethyl carboxylate group .
Key challenges include controlling stereochemistry (e.g., trans/cis isomerism) and optimizing reaction conditions (temperature, solvent polarity) to achieve high yields (>70%) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR are essential for confirming the pyrrolidine ring, methoxyphenyl substituents, and ester group. Key signals include δ ~1.2 ppm (ethyl CH₃), δ ~3.8 ppm (methoxy OCH₃), and δ ~4.1 ppm (ester COOCH₂CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 264.1234 for C₁₄H₁₈NO₃⁺) .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the pyrrolidine ring .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from dynamic effects (e.g., ring puckering) or impurities. Methodological solutions include:
- Variable-Temperature NMR : To detect conformational flexibility in the pyrrolidine ring (e.g., chair vs. twist-boat puckering) .
- 2D NMR (COSY, NOESY) : Identifies through-space interactions to distinguish regioisomers or confirm substituent positions .
- Cross-Validation with X-ray Data : Use SHELX-refined crystallographic data to validate NMR assignments, particularly for stereocenters .
Advanced: What strategies optimize enantioselective synthesis of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrol in intermediate reduction steps .
- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column) or diastereomeric salt formation .
Advanced: How is the pharmacological potential of this compound assessed in preclinical studies?
- In Vitro Binding Assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Metabolic Stability Tests : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .
- ADME Profiling : Assess permeability (Caco-2 cell model), plasma protein binding, and bioavailability in rodent models .
Advanced: What computational tools analyze the pyrrolidine ring’s conformational dynamics?
- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planar distortions using crystallographic or DFT-optimized geometries .
- Molecular Dynamics (MD) Simulations : Simulate ring flexibility in solvents (e.g., water, DMSO) with AMBER or GROMACS to predict bioactive conformers .
- Density Functional Theory (DFT) : Calculate energy barriers for puckering interconversions (e.g., B3LYP/6-31G* level) .
Advanced: How does this compound serve as an intermediate in multi-step syntheses?
- Peptide Mimetics : The pyrrolidine scaffold is functionalized with amino acids for protease-resistant drug candidates .
- Heterocycle Construction : Used in Pictet-Spengler reactions to synthesize tetrahydroisoquinolines or pyrazolo[3,4-c]pyridines .
- Post-Synthetic Modifications : Fluorination or hydroxylation of the methoxyphenyl group enhances bioactivity .
Advanced: What methodologies address discrepancies in crystallographic refinement?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-R factors caused by crystal twinning .
- Disorder Modeling : Split occupancy for disordered solvent molecules or flexible substituents (e.g., ethyl ester groups) .
- Validation Tools : Check structural plausibility with PLATON/ADDSYM or CCDC’s Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
